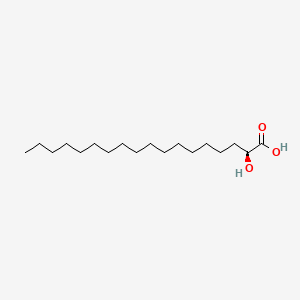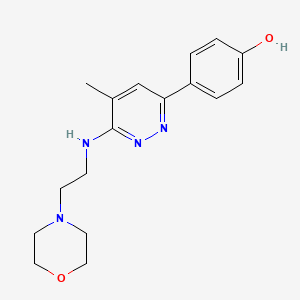
Moxiraprine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- (INN) is a chemical compound with the following molecular formula:
- Its unique structure includes a pyridazine ring and a phenol group.
- The compound is identified by the CAS registry number 82239-52-9 .
Moxiraprine: C17H22N4O2
.Preparation Methods
Synthetic Routes: Moxiraprine can be synthesized through various routes. One common method involves the reaction of 3-aminopyridazine with 2-morpholinoethylamine, followed by phenolic coupling.
Reaction Conditions: Specific conditions may vary, but typical reaction conditions involve appropriate solvents, catalysts, and temperature control.
Industrial Production: Information on large-scale industrial production methods for this compound is limited, suggesting that it may not be widely produced on an industrial scale.
Chemical Reactions Analysis
Reactivity: Moxiraprine can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed during these reactions would depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Moxiraprine’s unique structure makes it interesting for synthetic chemistry studies.
Biology and Medicine: Research may explore its potential as a drug candidate, although further studies are needed.
Industry: Limited information is available regarding industrial applications.
Mechanism of Action
- Unfortunately, detailed information on moxiraprine’s mechanism of action is scarce. Further research is necessary to understand its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: While moxiraprine is relatively less studied, it can be compared to other pyridazine derivatives or phenolic compounds.
Uniqueness: Its combination of a pyridazine ring and a phenol group sets it apart from other compounds.
Properties
CAS No. |
82239-52-9 |
|---|---|
Molecular Formula |
C17H22N4O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-[5-methyl-6-(2-morpholin-4-ylethylamino)pyridazin-3-yl]phenol |
InChI |
InChI=1S/C17H22N4O2/c1-13-12-16(14-2-4-15(22)5-3-14)19-20-17(13)18-6-7-21-8-10-23-11-9-21/h2-5,12,22H,6-11H2,1H3,(H,18,20) |
InChI Key |
ADRHYFBXMFKHDO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=C(C=C3)O |
Canonical SMILES |
CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=C(C=C3)O |
Synonyms |
3-(2-morpholinoethylamino)-4-methyl-6-(4-hydroxyphenyl)pyridazine CM 30366 CM-30366 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


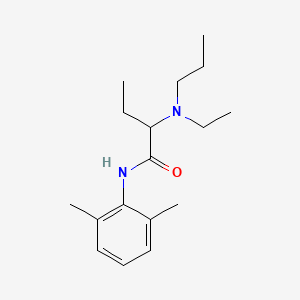




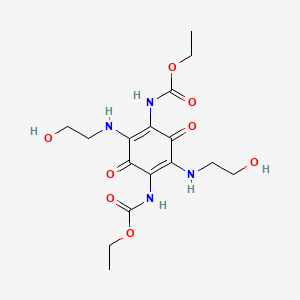
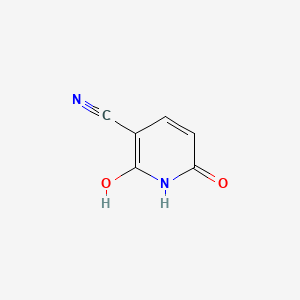
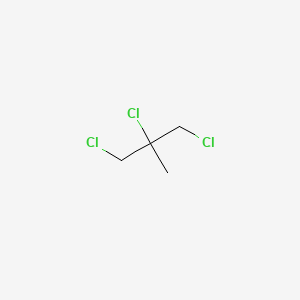

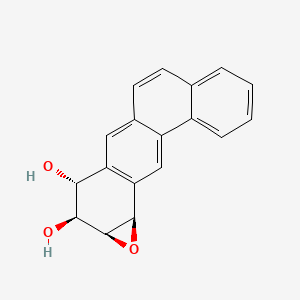
![(2S)-2-amino-N-[[(1S,2S,10R,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B1208362.png)
